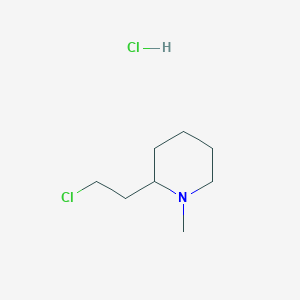

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

描述

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₇Cl₂N and its molecular weight is 198.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

卤代乙烯的代谢

对卤代乙烯代谢的研究突出了氯化合物的转化过程,揭示了类似结构的化合物,如2-(2-氯乙基)-1-甲基哌啶盐酸盐,可能经历的代谢过程。氯乙烯环氧化物的形成作为中间产物暗示了结构相关化合物代谢的潜在途径,表明它们在生物系统中可能重排为氯乙醛和氯乙酰氯(Leibman & Ortiz, 1977)。

过渡金属磷化物加氢催化剂

在加氢处理技术的背景下,探索过渡金属磷化物作为催化剂提供了理解相关化合物催化潜力的基础,包括2-(2-氯乙基)-1-甲基哌啶盐酸盐。这些催化剂表现出显著的活性和稳定性,为开发可能涉及卤代哌啶的新催化过程奠定了基础,如加氢脱硫(HDS)和加氢脱氮(HDN)(Oyama et al., 2009)。

三氯乙烯与癌症流行病学

对三氯乙烯对健康的影响,特别是其致癌潜力的检查,强调了评估与暴露于氯化合物,包括2-(2-氯乙基)-1-甲基哌啶盐酸盐,相关的健康风险的重要性。了解受暴露人群中癌症发病率的流行病学证据可以为处理和暴露于类似化合物的安全指南和风险评估提供信息(Wartenberg et al., 2000)。

1,2-二氯乙烷的遗传毒性

1,2-二氯乙烷的遗传毒性突显了氯化溶剂对DNA损伤的潜力,这可能延伸到类似2-(2-氯乙基)-1-甲基哌啶盐酸盐的化合物。了解EDC诱导DNA加合物、基因突变和染色体畸变的机制可以为评估相关化学品的致突变和致癌风险提供信息(Gwinn et al., 2011)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, also known as mechlorethamine, is DNA . It specifically binds to the N7 nitrogen on the DNA base guanine . This compound is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .

Biochemical Pathways

Mechlorethamine affects the Erk1/2-PI3K/Akt signaling pathways . The accumulated free radicals act as key functional mediators for inflammation, and apoptosis via Erk1/2-PI3K/Akt regulatory signaling cascades induced by mechlorethamine exposure .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute and is excreted by the kidneys, with 50% of the drug being excreted this way . It is often administered intravenously .

Result of Action

The molecular and cellular effects of mechlorethamine’s action include severe gastrointestinal and bone marrow damage . It also causes a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .

Action Environment

In a polar environment, mechlorethamine undergoes isomerization when forming N, N -bis (2-chloroethyl)-N-2-hydroxyethylamine . The rate of this reaction is pH dependent . The hydrolysis in a neutral environment is also influenced by the analyte concentration . The concentrated solutions hydrolyse more slowly as a result of hydrochloric acid release as the acid lowers the pH value of the environment .

生化分析

Biochemical Properties

It is known that similar compounds, such as nitrogen mustards, are alkylating agents that can interact with various biomolecules . They can form covalent bonds with electron-rich functional groups of targeted molecules, which can influence the function of these molecules .

Cellular Effects

Related compounds like nitrogen mustards have been shown to prevent cell reproduction through direct DNA damage . They can cause severe gastrointestinal and bone marrow damage .

Molecular Mechanism

Nitrogen mustards, a related group of compounds, work by binding to DNA, crosslinking two strands and preventing cell duplication . They bind to the N7 nitrogen on the DNA base guanine .

Dosage Effects in Animal Models

Related compounds like nitrogen mustards have been used in animal models to study their anticancer properties .

Metabolic Pathways

Nitrogen mustards, a related group of compounds, are known to be involved in various metabolic pathways due to their alkylating properties .

Transport and Distribution

Related compounds like nitrogen mustards are known to be distributed throughout the body and can penetrate cells due to their lipophilic nature .

Subcellular Localization

Related compounds like nitrogen mustards are known to interact with DNA, suggesting that they may localize to the nucleus .

属性

IUPAC Name |

2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKLELBSWJXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974373 | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58878-37-8 | |

| Record name | Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1-methylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)